molecular formula C11H15NO B2400805 (3R)-3-Methyl-3-phenylmorpholine CAS No. 2253631-15-9

(3R)-3-Methyl-3-phenylmorpholine

Cat. No.: B2400805
CAS No.: 2253631-15-9
M. Wt: 177.247
InChI Key: GDEYAVDCDVVKJC-NSHDSACASA-N
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Description

(3R)-3-Methyl-3-phenylmorpholine is a chiral morpholine derivative characterized by a methyl group and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Methyl-3-phenylmorpholine typically involves the reaction of morpholine with appropriate reagents to introduce the methyl and phenyl groups. One common method is the alkylation of morpholine with methyl iodide and phenyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Methyl-3-phenylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove oxygen functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically results in the removal of oxygen functionalities, and substitution reactions introduce new alkyl or acyl groups.

Scientific Research Applications

(3R)-3-Methyl-3-phenylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.

    Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (3R)-3-Methyl-3-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Methyl-3-phenylmorpholine: The enantiomer of (3R)-3-Methyl-3-phenylmorpholine, differing only in the spatial arrangement of the substituents.

    3-Methylmorpholine: Lacks the phenyl group, making it less sterically hindered and potentially less selective in its interactions.

    3-Phenylmorpholine: Lacks the methyl group, which may affect its binding affinity and specificity.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities and selectivities compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring high specificity and selectivity, such as in the development of chiral drugs and catalysts.

Properties

IUPAC Name

(3R)-3-methyl-3-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(9-13-8-7-12-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEYAVDCDVVKJC-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(COCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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